molecular formula C5H4N2O2S2 B012791 3-Cyanothiophene-2-sulfonamide CAS No. 107142-12-1

3-Cyanothiophene-2-sulfonamide

Cat. No. B012791
M. Wt: 188.2 g/mol
InChI Key: RYEQHLWTMWWUIX-UHFFFAOYSA-N
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Patent
US04743290

Procedure details

Ten grams of 3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide was dissolved in 500 mL of trifluoroacetic acid and stirred overnight at room temperature. After removal of the solvent by evaporation, the residue was dissolved in ethyl acetate and washed with four portions of 100 mL of water followed by saturated sodium chloride. After drying over magnesium sulfate, the solvent was evaporated in vacuo to yield 6.42 g of white solid, m.p. 152°-155°. It showed peaks by Nuclear Magnetic Resonance consistent for the desired structure.
Name
3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[S:8]([NH:11]C(C)(C)C)(=[O:10])=[O:9])#[N:2]>FC(F)(F)C(O)=O>[C:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[S:8]([NH2:11])(=[O:10])=[O:9])#[N:2]

Inputs

Step One
Name
3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(SC=C1)S(=O)(=O)NC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with four portions of 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(SC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.42 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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